molecular formula C7H3ClF6OS B1399818 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride CAS No. 1240256-92-1

3-Fluoro-5-(pentafluorosulfur)benzoyl chloride

Cat. No.: B1399818
CAS No.: 1240256-92-1
M. Wt: 284.61 g/mol
InChI Key: RCKDILSECAWCTQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-fluorobenzoyl chloride with pentafluorosulfur trifluoride (SF5Cl) under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents are used.

Major Products Formed:

    Substitution: Formation of substituted benzoyl derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry: 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various fluorinated compounds, which are valuable in medicinal chemistry and materials science .

Biology and Medicine: In biological research, this compound is used to synthesize fluorinated analogs of biologically active molecules. These analogs are studied for their potential therapeutic properties and as probes for biochemical studies .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique reactivity makes it a valuable intermediate in the synthesis of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(pentafluorosulfur)benzoyl chloride primarily involves its reactivity as an electrophilic reagent. The presence of the electron-withdrawing fluorine and pentafluorosulfur groups enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles . This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate in the formation of more complex molecules.

Properties

IUPAC Name

3-fluoro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF6OS/c8-7(15)4-1-5(9)3-6(2-4)16(10,11,12,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDILSECAWCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)S(F)(F)(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001178040
Record name (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240256-92-1
Record name (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240256-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[3-(Chlorocarbonyl)-5-fluorophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001178040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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